Synthesis and Characterization of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate: A Comprehensive Technical Guide
Synthesis and Characterization of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate: A Comprehensive Technical Guide
Executive Summary
The compound tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate , universally recognized in peptide chemistry as Boc-L-phenylalaninamide (Boc-Phe-NH₂) , serves as a critical chiral building block. Due to its structural fidelity and the orthogonal stability of the tert-butoxycarbonyl (Boc) protecting group, it is heavily utilized in the synthesis of complex peptidomimetics, protease inhibitors, and active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth, self-validating protocol for the synthesis and analytical characterization of Boc-Phe-NH₂, emphasizing the mechanistic causality behind each experimental parameter to ensure high enantiomeric purity and yield.
Strategic Importance & Mechanistic Rationale
Boc-Phe-NH₂ is a foundational intermediate in modern drug discovery. It is prominently featured in the development of trypanocidal agents targeting the cruzain enzyme (1[1]), PRMT5 inhibitors for oncology (2[2]), and modified aspirin-peptide derivatives (3[3]).
The amidation of Boc-protected amino acids requires precise control over the activation of the carboxylate moiety to prevent racemization at the α-carbon. The standard, highly efficient methodology employs N,N'-Dicyclohexylcarbodiimide (DCC) as the primary coupling agent, augmented by 1-Hydroxybenzotriazole (HOBt).
Causality of Reagent Selection:
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DCC Activation: DCC reacts with the carboxyl group of Boc-Phe-OH to form an O-acylisourea intermediate. While highly reactive, this intermediate is prone to intramolecular rearrangement into an unreactive N-acylurea, or cyclization into an oxazolone, which leads to racemization (4[4]).
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HOBt Suppression: The addition of HOBt intercepts the O-acylisourea, rapidly forming an OBt-active ester. This ester is stable enough to resist oxazolone formation (preserving stereochemistry) yet sufficiently reactive to undergo facile nucleophilic attack by ammonia (3[3]).
Caption: Workflow and mechanism for the amidation of Boc-Phe-OH using DCC/HOBt.
Physicochemical Profile
| Property | Value |
| IUPAC Name | tert-butyl (S)-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate |
| Common Name | Boc-L-phenylalaninamide (Boc-Phe-NH₂) |
| CAS Registry Number | 35424-66-5 (L-isomer) |
| Molecular Formula | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 264.32 g/mol |
| Appearance | White solid |
| Melting Point | 146 – 149 °C |
| Retention Factor (R_f) | 0.6 (Ethyl Acetate) |
Experimental Protocol: Synthesis Workflows
Self-Validating System: This protocol incorporates specific orthogonal liquid-liquid extraction checkpoints designed to systematically eliminate unreacted precursors and byproducts, ensuring the crude product is primed for straightforward crystallization without the need for column chromatography.
Reagents & Materials
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Boc-L-Phe-OH: 10.0 mmol (2.65 g)
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DCC (N,N'-Dicyclohexylcarbodiimide): 10.5 mmol (2.17 g)
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HOBt (1-Hydroxybenzotriazole): 11.0 mmol (1.49 g)
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Ammonia gas (dry) (Alternatively, ammonium bicarbonate can be utilized as an ammonia source 5[5])
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Solvents: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
Step-by-Step Methodology
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Substrate Solvation: Dissolve 2.65 g of Boc-L-Phe-OH and 1.49 g of HOBt in a co-solvent system of dry DCM (40 mL) and DMF (10 mL). Causality: The inclusion of DMF enhances the solubility of HOBt, which is poorly soluble in pure DCM.
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Thermal Regulation & Activation: Cool the reaction flask to 0 °C using an ice-water bath. Add a pre-cooled solution of DCC (2.17 g in 20 mL DCM) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes. Causality: Low temperatures control the highly exothermic activation step, ensuring complete conversion to the OBt-active ester while preventing thermal degradation.
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Nucleophilic Amidation: Pass dry NH₃ gas through the solution until saturation is achieved. Allow the reaction to stir for 4–5 hours, gradually warming to room temperature (3[3]).
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Byproduct Precipitation: Evaporate the reaction solvents in vacuo. Resuspend the resulting residue in 100 mL of Ethyl Acetate (EtOAc). Causality: The byproduct, N,N'-dicyclohexylurea (DCU), is highly insoluble in EtOAc and will precipitate out, allowing for easy removal via vacuum filtration.
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Orthogonal Workup:
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Wash the filtrate with 10% aqueous citric acid (2 × 30 mL). Causality: Protonates and extracts unreacted ammonia or trace amines into the aqueous layer.
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Wash with 10% aqueous NaHCO₃ (2 × 30 mL). Causality: Deprotonates and extracts unreacted Boc-Phe-OH and HOBt.
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Wash with saturated brine (30 mL) to remove residual water from the organic phase.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude white solid from EtOAc/Hexane to yield pure Boc-Phe-NH₂ (Typical yield: 85-90%).
Analytical Characterization
Rigorous characterization is required to confirm both the structural identity and the enantiomeric purity (absence of racemization) of the synthesized Boc-Phe-NH₂.
Caption: Comprehensive analytical characterization workflow for Boc-Phe-NH₂ validation.
Quantitative Spectroscopic Data
| Nucleus | Solvent | Chemical Shifts (δ, ppm) & Assignments |
| ¹H NMR (200 MHz) | CD₃OD | 7.26–7.16 (m, 5H, Ar-H), 4.44–4.41 (m, 1H, α-CH), 3.14 (dd, J = 13.7, 6.0 Hz, 1H, β-CH₂), 2.88 (dd, J = 13.7, 8.1 Hz, 1H, β-CH₂), 1.32 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (50 MHz) | CD₃OD | 173.98 (C=O amide), 155.60 (C=O carbamate), 137.6 (Ar-C ipso), 130.73, 129.5, 127.8 (Ar-C), 80.20 (C(CH₃)₃), 54.02 (α-CH), 37.73 (β-CH₂), 27.94 (C(CH₃)₃) |
(Note: ¹³C and ¹H values adapted from standard literature for Boc-Phe-NH₂ characterization [1[1]]).
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Mass Spectrometry (ESI-MS): Calculated for [C₁₄H₂₀N₂O₃]: 264.32. Found: 287.3 [M+Na]⁺ (6[6]).
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Infrared Spectroscopy (FT-IR, KBr pellet): Key vibrational frequencies include ~3300 cm⁻¹ (N-H stretch of amide and carbamate), ~1680 cm⁻¹ (C=O stretch, carbamate), and ~1650 cm⁻¹ (C=O stretch, primary amide) (7[7]).
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Enantiomeric Validation: Chiral High-Performance Liquid Chromatography (HPLC) is mandatory to validate that the (S)-stereocenter was preserved. Utilizing a chiral stationary phase (e.g., Chiralcel OD), the retention time of the synthesized product is compared against a racemic standard to confirm an enantiomeric excess (ee) > 99% (4[4]).
References
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Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria . PMC - NIH.4
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WO2015200680A2 - Prmt5 inhibitors and uses thereof . Google Patents. 2
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Synthesis and Ulcer reducing activity studies of some Peptide derivatives of Aspirin . Hygeia Journal of Drugs and Medicines. 3
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Convenient Synthesis of N-Protected Amino Acid Amides . Bulletin of the Chemical Society of Japan / OUP. 5
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Design, Synthesis and Evaluation of the Trypanocidal Activity of Cruzain Reversible-Covalent Inhibitors . Universidade de São Paulo. 1
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Mapping the S1 and S1' subsites of cysteine proteases with new dipeptidyl nitrile inhibitors as trypanocidal agents . PMC - NIH. 6
-
Methanediamine dihydrochloride | 57166-92-4 . BenchChem. 7
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- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
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